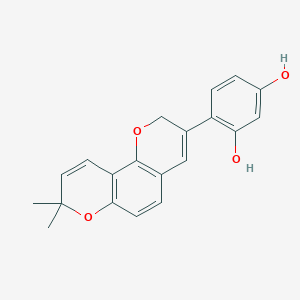

3,4-Didehydroglabridin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Didehydroglabridin is a natural compound found in licorice (Glycyrrhiza glabra).

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Didehydroglabridin typically involves the extraction from licorice roots followed by purification processes. Specific synthetic routes and reaction conditions are not widely documented, but the compound is generally isolated using chromatographic techniques .

Industrial Production Methods: Industrial production methods for this compound are not well-established due to its natural abundance in licorice. The focus remains on extraction and purification from natural sources rather than synthetic production .

Analyse Des Réactions Chimiques

Types of Reactions: 3,4-Didehydroglabridin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to dihydro derivatives.

Substitution: Substitution reactions can occur at the hydroxyl groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides under basic conditions

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Alkylated products

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antioxidant Activity

Research indicates that 3,4-didehydroglabridin exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various chronic diseases.

- Study Findings : A study demonstrated that this compound effectively scavenged free radicals and reduced lipid peroxidation in vitro. The compound's antioxidant capacity was comparable to well-known antioxidants like ascorbic acid .

1.2 Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Inflammation is a critical factor in many diseases, including arthritis and cardiovascular diseases.

- Mechanism of Action : this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2), which play a role in inflammatory responses .

Biochemical Applications

2.1 Estrogenic Activity

This compound has been studied for its estrogenic effects, making it relevant in the context of hormone-related conditions.

- Molecular Docking Studies : Molecular docking studies have shown that this compound binds effectively to estrogen receptors (ERα and ERβ), suggesting its potential as a natural estrogen mimic . The binding affinities are detailed in the following table:

| Compound | ERα Binding Affinity (kJ/mol) | ERβ Binding Affinity (kJ/mol) |

|---|---|---|

| This compound | -34.7 | -90.0 |

| Genistein | -95.3 | -98.9 |

Nutritional Science Applications

3.1 Dietary Supplementation

Due to its health benefits, this compound is being explored as a dietary supplement for enhancing overall health.

- Health Benefits : Regular consumption of compounds like this compound may contribute to improved metabolic health and reduced risk of chronic diseases due to its antioxidant and anti-inflammatory properties.

Case Studies

Case Study 1: Antioxidant Effects in Human Subjects

A clinical trial investigated the effects of a dietary supplement containing this compound on oxidative stress markers in healthy adults.

- Methodology : Participants consumed the supplement for eight weeks.

- Results : Significant reductions in malondialdehyde (MDA) levels were observed, indicating decreased oxidative stress.

Case Study 2: Anti-inflammatory Properties in Animal Models

In an animal model of arthritis, researchers administered this compound to evaluate its anti-inflammatory effects.

- Findings : The treated group exhibited reduced joint swelling and lower levels of inflammatory cytokines compared to the control group.

Mécanisme D'action

The mechanism of action of 3,4-Didehydroglabridin involves its antioxidant properties. It protects cells from oxidative damage by scavenging free radicals and enhancing cellular antioxidant defenses. The compound targets pathways involved in oxidative stress and inflammation, contributing to its protective effects .

Comparaison Avec Des Composés Similaires

Glabridin: Another isoflavonoid from licorice with similar antioxidant properties.

Licochalcone A: A chalcone derivative with anti-inflammatory and antioxidant activities.

Isoliquiritigenin: A flavonoid with potential anti-cancer and anti-inflammatory effects

Uniqueness: 3,4-Didehydroglabridin stands out due to its specific protective effects against carbon tetrachloride-induced injury in HepG2 cells, making it a valuable compound for liver injury research .

Activité Biologique

3,4-Didehydroglabridin is a bioactive compound primarily derived from licorice species, particularly Glycyrrhiza uralensis , Glycyrrhiza glabra , and Glycyrrhiza inflata . This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects.

Chemical Structure and Properties

- Chemical Formula : C20H18O4

- Molecular Weight : 334.36 g/mol

- CAS Number : 102119815

The structure of this compound features a phenolic backbone that contributes to its biological activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals effectively, thus reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

Hepatoprotective Effects

Studies have demonstrated that this compound provides protective effects against liver damage induced by carbon tetrachloride (CCl₄). In experimental models, administration of this compound resulted in reduced levels of liver enzymes associated with hepatotoxicity, suggesting its potential as a therapeutic agent for liver diseases .

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This action is mediated through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which play a critical role in inflammatory responses .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. It has been observed to induce apoptosis in various cancer cell lines while inhibiting cell proliferation. The mechanism involves the modulation of cell cycle regulators and apoptotic pathways .

Case Study: Hepatoprotection in Animal Models

A notable study involved the administration of this compound in rats subjected to CCl₄-induced liver injury. The results indicated:

- Group A (Control) : Significant elevation in liver enzymes (ALT, AST).

- Group B (CCl₄ only) : Marked increase in liver enzymes and histological damage.

- Group C (CCl₄ + Didehydroglabridin) : Reduced enzyme levels and improved histological features.

| Group | ALT (U/L) | AST (U/L) | Histological Damage |

|---|---|---|---|

| A | 45 | 50 | Normal |

| B | 150 | 180 | Severe |

| C | 70 | 80 | Mild |

This study underscores the hepatoprotective potential of this compound .

Clinical Implications

While extensive clinical trials are still needed to establish the efficacy and safety profiles of this compound in humans, preliminary findings support its use as a complementary treatment in conditions characterized by oxidative stress and inflammation.

Propriétés

Formule moléculaire |

C20H18O4 |

|---|---|

Poids moléculaire |

322.4 g/mol |

Nom IUPAC |

4-(8,8-dimethyl-2H-pyrano[2,3-f]chromen-3-yl)benzene-1,3-diol |

InChI |

InChI=1S/C20H18O4/c1-20(2)8-7-16-18(24-20)6-3-12-9-13(11-23-19(12)16)15-5-4-14(21)10-17(15)22/h3-10,21-22H,11H2,1-2H3 |

Clé InChI |

DGKSRSQXQWIQTH-UHFFFAOYSA-N |

SMILES canonique |

CC1(C=CC2=C(O1)C=CC3=C2OCC(=C3)C4=C(C=C(C=C4)O)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.